molecular formula C19H18N2OS B5167065 5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5167065
M. Wt: 322.4 g/mol
InChI Key: AFAKKNKCPVOCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene ring with an appropriate amine and a carboxylic acid derivative.

    Substitution with Pyridine and Methylphenyl Groups: The pyridine and methylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: It is used in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-5-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
  • 5-METHYL-4-(3-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
  • 5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-METHYL-4-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the methylphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-5-7-16(8-6-13)18-14(2)23-12-17(18)19(22)21-11-15-4-3-9-20-10-15/h3-10,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAKKNKCPVOCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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